β1-Selectivity Ratio: Practolol Demonstrates >10-Fold Higher Cardioselectivity Than Atenolol, Metoprolol, and Acebutolol
In anesthetized, bivagotomized dogs, practolol exhibited a β1/β2 selectivity ratio greater than 17, compared with atenolol, metoprolol, and acebutolol which showed ratios between 1.1 and 3.2 [1]. Propranolol, a non-selective reference, had a β1/β2 ratio of 0.2 (i.e., modest β2 preference) [1]. In cell-based human adrenoceptor assays, practolol’s β1/β2 selectivity ratio was >14.1, while acebutolol was 2.4, metoprolol 2.3, atenolol 4.7, and bisoprolol 13.5 [2]. This places practolol among the most β1-selective agents ever characterised, exceeded only by bisoprolol (ratio 13.5–19.6) and nebivolol (40.6) [2], but practolol uniquely combines this with intrinsic sympathomimetic activity—a combination absent in all other high-selectivity agents.
| Evidence Dimension | β1/β2-adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | Practolol: β1/β2 ratio >17 (in vivo dog); >14.1 (human cell lines) |
| Comparator Or Baseline | Atenolol: 4.7; Metoprolol: 2.3; Acebutolol: 2.4; Propranolol: 0.2 (cell lines); Atenolol/Metoprolol/Acebutolol: 1.1–3.2 (dog) |
| Quantified Difference | Practolol β1/β2 ratio >17 vs 1.1–3.2 for comparators, representing a >5- to >15-fold greater cardioselectivity |
| Conditions | Anesthetized dog model: isoprenaline-induced heart rate increase (β1) vs diastolic blood pressure decrease (β2); human recombinant adrenoceptor cell lines |
Why This Matters
A β1/β2 ratio >17 ensures that at therapeutic concentrations, practolol predominantly blocks cardiac β1-receptors with minimal pulmonary or vascular β2-engagement, making it the preferred tool compound for experiments requiring pharmacological isolation of β1-mediated responses without off-target β2 blockade.
- [1] Klockow M, et al. Beta 1-selectivity of bisoprolol, a new beta-adrenoceptor antagonist, in anesthetized dogs and guinea pigs. J Cardiovasc Pharmacol. 1984;6(6). PMID: 6084774. View Source
- [2] Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322. (As summarised in PMC7917232 Table 1). View Source
